
4-Chlorothiophene-2-carbonitrile
Overview
Description
4-Chlorothiophene-2-carbonitrile (CAS: 910553-55-8) is a halogenated nitrile derivative of thiophene, a sulfur-containing heterocyclic compound. Its molecular formula is C₅H₂ClNS, with a molecular weight of 143.6 g/mol . The compound features a chlorine atom at the 4-position and a nitrile group (-CN) at the 2-position of the thiophene ring. This structure confers unique electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .
Key characteristics:
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in amines .
Scientific Research Applications
4-Chlorothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has shown potential for pharmaceutical applications.
Industry: It is utilized in the production of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-chlorothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-Chlorothiophene-2-carbonitrile, differing in substituents, halogen positions, or additional functional groups.
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Chlorothiophene-2-carbonitrile is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and analgesic properties, supported by case studies and data tables.
Chemical Profile
- Molecular Formula : C5H3ClN
- Molecular Weight : 130.54 g/mol
- Structure : The compound features a thiophene ring substituted with a chlorine atom and a cyano group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study reported significant inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The mechanism of action is believed to involve the inhibition of enzymes essential for bacterial cell wall synthesis, leading to bactericidal effects.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models with induced inflammation, administration of this compound resulted in a notable reduction in inflammatory markers and pain response. This suggests potential utility in treating inflammatory diseases.
Analgesic Activity
Further studies have highlighted the analgesic effects of this compound, indicating its potential as a pain management agent. Controlled studies demonstrated that it significantly decreased pain responses in models of induced inflammation, supporting its role as an analgesic.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the efficacy of this compound against resistant bacterial strains.
- Methodology : Various bacterial strains were tested using standard broth microdilution methods.
- Results : The compound showed significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL, demonstrating effectiveness against resistant strains.
- : Structural features of the compound contribute to enhanced efficacy against bacteria.
-
Anti-inflammatory Evaluation :
- Objective : To assess the anti-inflammatory effects in vivo.
- Methodology : Animal models were subjected to inflammatory stimuli followed by treatment with the compound.
- Results : Significant reductions in inflammatory markers were observed, alongside decreased pain responses.
- : The findings support further pharmacological evaluation for therapeutic applications in inflammatory conditions.
Data Table: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Reduced inflammatory markers in animal models | |
Analgesic | Decreased pain response in induced inflammation models | |
Synthesis Applications | Precursor for anticoagulants like rivaroxaban |
The biological activity of this compound is largely attributed to its reactivity as an acylating agent. The cyano group can engage in nucleophilic reactions, influencing various biological pathways and enhancing the compound's efficacy as an enzyme inhibitor and receptor modulator.
Properties
IUPAC Name |
4-chlorothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSQCHVJVZREAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630114 | |
Record name | 4-Chlorothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910553-55-8 | |
Record name | 4-Chlorothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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